molecular formula C11H10N2O3S2 B5886572 4-(THIOPHENE-2-SULFONAMIDO)BENZAMIDE

4-(THIOPHENE-2-SULFONAMIDO)BENZAMIDE

Cat. No.: B5886572
M. Wt: 282.3 g/mol
InChI Key: PWZBRZKGDFJNKH-UHFFFAOYSA-N
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Description

4-(Thiophene-2-sulfonamido)benzamide, with the molecular formula C11H10N2O3S2 and an average molecular mass of 282.33 g/mol, is a synthetic sulfonamide derivative that integrates thiophene and benzamide pharmacophores . This specific structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors. Related thiophene-2-sulfonamide compounds have been identified as potent inhibitors of cyclin-dependent kinase 5 (cdk5), a target relevant to neurological diseases and cancer, demonstrating the value of this chemical class in probing biological pathways . Furthermore, molecular frameworks containing both thiophene and carboxamide groups have shown promising antibacterial efficacy, including activity against challenging extended-spectrum β-lactamase (ESBL)-producing E. coli , highlighting their potential in addressing antibiotic resistance . The compound serves as a valuable building block for the synthesis of more complex molecules and as a biochemical probe for investigating protein-ligand interactions and inhibition mechanisms. Researchers can utilize this compound in in vitro assays, molecular docking studies, and structure-activity relationship (SAR) campaigns . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human use.

Properties

IUPAC Name

4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c12-11(14)8-3-5-9(6-4-8)13-18(15,16)10-2-1-7-17-10/h1-7,13H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZBRZKGDFJNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophene-2-sulfonamido)benzamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-(thiophene-2-sulfonamido)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and benzamide (-CONH₂) moieties participate in nucleophilic substitutions, particularly under basic conditions.

  • Sulfonamide Nitrogen Reactivity : The nitrogen atom in the sulfonamide group acts as a nucleophile, enabling reactions with alkyl halides or acyl chlorides. For example, alkylation with methyl iodide in the presence of NaH yields N-methyl derivatives[^7][^8].

  • Benzamide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the benzamide group undergoes hydrolysis to form 4-(thiophene-2-sulfonamido)benzoic acid[^10].

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, NaH, DMF, 60°CN-Methylated derivative72–85
Hydrolysis6M HCl, reflux4-(Thiophene-2-sulfonamido)benzoic acid90

Coordination Chemistry and Metal Complexation

The sulfonamide group acts as a ligand in metal coordination, particularly with zinc, due to its relevance in carbonic anhydrase inhibition[^4][^7].

  • Zinc Binding : The sulfonamide’s sulfur and nitrogen atoms coordinate with Zn²⁺ in enzyme active sites, forming stable tetrahedral complexes[^7].

  • Anticancer Applications : Coordination with transition metals like Cu(II) enhances antiproliferative activity against cancer cell lines (e.g., MDA-MB-231)[^7].

Metal IonBinding SiteBiological RelevanceReference
Zn²⁺S, N (sulfonamide)Carbonic anhydrase IX inhibition
Cu²⁺S, O (benzamide)Apoptosis induction in breast cancer

Acylation and Condensation Reactions

The benzamide’s aromatic ring and sulfonamide group enable electrophilic aromatic substitution (EAS) and condensation:

  • Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl₃ to introduce acetyl groups at the para position relative to the sulfonamide[^9].

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under acidic conditions generates imine-linked derivatives[^9].

ReactionReagents/ConditionsProductApplication
Friedel-CraftsAcCl, AlCl₃, DCM, 0°CAcetylated derivativeDrug intermediate
Schiff BaseBenzaldehyde, H₂SO₄, EtOHImine-functionalized analogAntimicrobial agents

Redox Reactions

The thiophene ring undergoes oxidation, while the sulfonamide group participates in redox processes:

  • Thiophene Oxidation : Treatment with H₂O₂/AcOH yields sulfone derivatives, enhancing electrophilicity[^7].

  • Sulfonamide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether, though this pathway is less common[^9].

ReactionReagents/ConditionsProductSelectivity
Oxidation30% H₂O₂, AcOH, 50°CThiophene sulfoneHigh
ReductionH₂ (1 atm), Pd/C, EtOHThioether derivativeModerate

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the benzamide’s aromatic ring:

  • Suzuki-Miyaura : Reacts with arylboronic acids to introduce biaryl motifs, enhancing π-stacking interactions in drug design[^7][^9].

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines, expanding structural diversity[^9].

Coupling TypeCatalytic SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Bromophenylboronic acid65–78
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONaPiperidine55

Key Research Findings

  • Enzyme Inhibition : Derivatives exhibit IC₅₀ values of 10.93–25.06 nM against carbonic anhydrase IX, driven by sulfonamide-Zn²⁺ coordination[^7].

  • Antiproliferative Activity : Cu(II) complexes show 22-fold apoptosis induction in breast cancer cells compared to controls[^7].

  • Antibacterial Effects : Schiff base derivatives inhibit S. aureus biofilm formation by 80% at 50 μg/mL[^7].

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that thiophene derivatives, including 4-(thiophene-2-sulfonamido)benzamide, can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Research has indicated that 4-(thiophene-2-sulfonamido)benzamide and its derivatives possess anticancer activity. For instance, compounds derived from thiophene have been evaluated for their ability to inhibit cancer cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). Some derivatives showed significant selectivity and potency against these cells, suggesting their potential as chemotherapeutic agents .

Carbonic Anhydrase Inhibition

The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. Inhibition of CA IX can disrupt tumor growth and metastasis. Several studies reported that thiophene-based sulfonamides exhibited IC50 values in the low nanomolar range against CA IX, highlighting their potential in cancer therapy .

Chemical Synthesis

The synthesis of 4-(thiophene-2-sulfonamido)benzamide typically involves several steps:

  • Starting Materials : The synthesis begins with thiophene-2-sulfonyl chloride and an appropriate amine to form the sulfonamide linkage.
  • Formation of Benzamide : The benzamide moiety is introduced through acylation reactions involving benzoyl chloride or similar derivatives.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

This synthetic route allows for the modification of various functional groups on the thiophene or benzamide portions, facilitating the exploration of structure-activity relationships (SAR) to optimize biological activity .

Antiviral Agents

Emerging research has explored the use of thiophene derivatives as antiviral agents against noroviruses. Modifications to the structure have led to compounds demonstrating effective inhibition of viral replication at micromolar concentrations. This highlights a novel application for 4-(thiophene-2-sulfonamido)benzamide in treating viral infections .

Ocular Therapeutics

Compounds similar to 4-(thiophene-2-sulfonamido)benzamide have been investigated for their potential use in treating ocular conditions such as glaucoma. Their ability to inhibit carbonic anhydrases makes them suitable candidates for reducing intraocular pressure and managing glaucoma effectively .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant inhibition of MDA-MB-231 cells with selectivity over normal cells
Carbonic Anhydrase InhibitionLow nanomolar IC50 values against CA IX indicating high potency
Antiviral ActivityEffective inhibition of HuNoV replication at low concentrations

Mechanism of Action

The mechanism of action of 4-(thiophene-2-sulfonamido)benzamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Sulfonamide vs. Hydroxyl : The sulfonamido group (present in 4-(thiophene-2-sulfonamido)benzamide, LMM5, and LMM11) is critical for enzyme inhibition, contrasting with the hydroxyl group in 4-hydroxybenzamide, which lacks sulfonamide’s electron-withdrawing properties and antimicrobial activity .

Antifungal Efficacy

  • LMM5 and LMM11: Demonstrated potent antifungal activity against C.
  • The thiophene’s sulfur atom may enhance binding via hydrophobic interactions or metal coordination.

Mechanism Insights

Sulfonamide-containing compounds like LMM5/LMM11 likely disrupt Trr1’s active site, which contains redox-sensitive cysteine residues. The thiophene sulfonamido group in the target compound may similarly interfere with enzyme function, though its smaller size compared to LMM5/LMM11’s bulky substituents could alter binding kinetics .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Property 4-(Thiophene-2-sulfonamido)benzamide LMM5 LMM11 4-Hydroxybenzamide
Molecular Weight (g/mol) 314.4 594.66 522.59 153.14
LogP (Predicted) ~2.1 (moderate lipophilicity) ~4.5 ~3.8 ~0.5
Solubility Low (thiophene enhances lipophilicity) Very low Low High (polar hydroxyl)

Key Takeaways :

  • However, LMM5/LMM11’s higher LogP values may limit solubility, necessitating formulation aids like Pluronic F-127 .
  • Metabolic Stability : The oxadiazole ring in LMM5/LMM11 resists hydrolysis, whereas the thiophene sulfonamido group may be prone to oxidative metabolism.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(thiophene-2-sulfonamido)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling thiophene-2-sulfonyl chloride with 4-aminobenzamide under basic conditions. Optimization includes:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or CH₂Cl₂) to enhance reactivity .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Temperature : Reactions at 0–25°C minimize side products .
    Table 1 : Example reaction optimization (adapted from similar benzamide syntheses):
SolventCatalystTemp (°C)Yield (%)Reference
CH₂Cl₂DMAP2572
DMFNone5058

Q. How can the molecular structure of 4-(thiophene-2-sulfonamido)benzamide be rigorously characterized?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination (e.g., as in N-(4-methylphenyl)benzamide derivatives ) with spectroscopic techniques :
  • NMR : Analyze sulfonamide proton shifts (δ 10–12 ppm) and thiophene ring protons (δ 7–8 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) for crystal packing insights .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic and pharmacological properties of 4-(thiophene-2-sulfonamido)benzamide?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, referencing similar benzamide scaffolds in kinase inhibitors .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH, cell lines) to isolate variables .
  • Dose-Response Analysis : Establish toxicity thresholds (e.g., TDLo values) via in vitro models (e.g., HEK293 cells) .
  • Meta-Analysis : Compare structural analogs (e.g., 4-(pyridin-2-yl)benzamide derivatives) to identify substituent-specific effects .

Q. What safety protocols are critical when handling 4-(thiophene-2-sulfonamido)benzamide in the lab?

  • Methodological Answer :
  • Decomposition Risks : Avoid heating above 200°C to prevent release of toxic NOx and Cl⁻ vapors, as observed in related benzamides .
  • PPE : Use nitrile gloves and fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Data Contradiction & Validation

Q. How can researchers address discrepancies in solubility data across studies?

  • Methodological Answer :
  • Solvent Screening : Test in DMSO, PBS, and ethanol at 25°C using UV-Vis spectroscopy for quantification .
  • HPLC-PDA : Validate purity (>95%) to rule out impurities affecting solubility .

Table 2 : Toxicity data for structurally related benzamides (adapted from ):

CompoundRouteTDLo (mg/kg)Model System
N-(4-morpholinophenyl)benzamideIntravenous5Monkey
4-(Pyridin-2-yl)benzamideIntravenous10Rat

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